An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 879896-50-1): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 879896-50-1): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazin-1-ylmethyl)benzylamine, identified by CAS number 879896-50-1, is a bifunctional chemical entity increasingly recognized for its role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, a plausible synthetic protocol, and its putative role and mechanism of action within a PROTAC construct.
Physicochemical Properties
The fundamental physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 879896-50-1 | [1] |
| Molecular Formula | C13H21N3 | [1] |
| Molecular Weight | 219.33 g/mol | [1] |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point | 330.7 °C (Predicted) | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C, under inert atmosphere | |
| Classification | Protein Degrader Building Block | [1] |
Role in PROTAC Drug Development
2-(4-Methylpiperazin-1-ylmethyl)benzylamine serves as a linker component in the modular design of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is of critical importance as its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein degradation.
The structure of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine offers two reactive sites for conjugation: the primary amine of the benzylamine moiety and the tertiary amine within the piperazine ring, which can be functionalized. The primary amine is a common handle for forming amide bonds with a carboxylic acid group on either the POI ligand or the E3 ligase ligand.
Hypothetical Experimental Protocols
Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine via Reductive Amination
A common and effective method for the synthesis of substituted benzylamines is reductive amination. A hypothetical protocol for the synthesis of the title compound is as follows:
Materials:
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2-(Aminomethyl)benzaldehyde
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N-Methylpiperazine
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Sodium triacetoxyborohydride (STAB)
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Dichloroethane (DCE)
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Acetic acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Hexanes
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Silica gel for column chromatography
Procedure:
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To a solution of 2-(aminomethyl)benzaldehyde (1.0 eq) in dichloroethane (DCE), add N-methylpiperazine (1.1 eq) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Synthesis of a PROTAC using 2-(4-Methylpiperazin-1-ylmethyl)benzylamine as a Linker
This protocol describes the conjugation of a hypothetical POI ligand (containing a carboxylic acid) to the benzylamine moiety of the linker, followed by attachment to a hypothetical E3 ligase ligand.
Step 1: Amide Coupling with POI Ligand
Materials:
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2-(4-Methylpiperazin-1-ylmethyl)benzylamine
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POI-COOH (Protein of Interest ligand with a carboxylic acid)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Dimethylformamide (DMF)
Procedure:
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Dissolve POI-COOH (1.0 eq) in DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
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Add a solution of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (1.1 eq) in DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the intermediate product (POI-Linker) by preparative HPLC.
Step 2: Functionalization and Coupling to E3 Ligase Ligand
This step would involve further modification of the piperazine moiety of the POI-Linker intermediate to enable coupling to the E3 ligase ligand. The specific chemistry would depend on the functional groups present on both the linker and the E3 ligase ligand (e.g., "click chemistry," another amide coupling, etc.).
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing 2-(4-Methylpiperazin-1-ylmethyl)benzylamine as a linker building block.
PROTAC Mechanism of Action: A Signaling Pathway
The diagram below outlines the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of a target protein.
Conclusion
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a valuable chemical intermediate for the synthesis of PROTACs. Its bifunctional nature allows for its incorporation as a linker element to connect a target protein binder with an E3 ligase ligand. While detailed biological data for this specific compound is limited in the public domain, its classification as a "Protein Degrader Building Block" strongly indicates its utility in this rapidly advancing field of drug discovery. The provided hypothetical protocols and diagrams offer a foundational understanding for researchers and scientists looking to employ this and similar building blocks in the development of novel protein-degrading therapeutics. Further research into the impact of this specific linker on the efficacy and pharmacokinetic properties of PROTACs is warranted.

